molecular formula C23H19ClN2O2 B2697952 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-22-3

4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2697952
CAS RN: 317822-22-3
M. Wt: 390.87
InChI Key: JGZTWWLMJLZSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its ring structure. The compound is used as a starting material in various synthetic pathways, and has been studied for its potential pharmacological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Quinoxaline derivatives, including 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, are synthesized through various methods that allow for structural modifications, enabling the exploration of their chemical properties and applications. For instance, reactions involving quinoxaline derivatives with alkyl, benzyl, and arenesulfonyl halides have been studied to produce a range of substituted quinoxalinones, highlighting the versatility of these compounds in organic synthesis (Badr et al., 1984). These synthetic routes open pathways for the generation of novel compounds with potential applications in various fields, including materials science and pharmaceuticals.

Material Science Applications

The development of new materials, especially for electronic and photonic applications, is another area where quinoxaline derivatives show promise. For example, the synthesis of aluminum and zinc quinolates through styryl substituent in the 2-position has been investigated for their potential use in optoelectronic devices due to their enhanced thermal stability and solubility in organic solvents, alongside their promising photoluminescence properties (Barberis & Mikroyannidis, 2006). These characteristics suggest that quinoxaline derivatives could play a significant role in the development of new materials for technological applications.

Pharmaceutical Research

In pharmaceutical research, the antimicrobial activity of quinoxaline 1,4-dioxide derivatives has been explored, demonstrating the potential of these compounds as the basis for developing new antimicrobial agents. Studies have shown that certain quinoxaline N,N-dioxide derivatives exhibit activity against bacterial and yeast strains, suggesting their potential utility in antimicrobial therapy (Vieira et al., 2014). Additionally, the synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been conducted with the aim of identifying compounds with significant anti-Mycobacterium tuberculosis activity, highlighting the potential of quinoxaline derivatives in addressing infectious diseases (Jaso et al., 2005).

properties

IUPAC Name

4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-18-11-5-6-12-19(18)24)20-13-7-8-14-21(20)26(16)23(28)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZTWWLMJLZSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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